molecular formula C18H18N4O3S2 B2392582 N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide CAS No. 851861-58-0

N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide

Cat. No.: B2392582
CAS No.: 851861-58-0
M. Wt: 402.49
InChI Key: APRTWZCXUOMHGN-UHFFFAOYSA-N
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Description

N-[[5-[2-(2,4-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thiophene-2-carboxamide moiety via a methyl group. The oxadiazole ring is further substituted with a sulfanyl ethyl chain bearing a 2,4-dimethylanilino group. This structural framework is characteristic of bioactive molecules, as 1,3,4-oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, while thiophene carboxamides often exhibit favorable pharmacokinetic properties .

Properties

IUPAC Name

N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-11-5-6-13(12(2)8-11)20-15(23)10-27-18-22-21-16(25-18)9-19-17(24)14-4-3-7-26-14/h3-8H,9-10H2,1-2H3,(H,19,24)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRTWZCXUOMHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Thioether formation: The oxadiazole intermediate is then reacted with a thiol derivative to introduce the thioether linkage.

    Amidation: The final step involves the reaction of the thioether intermediate with thiophene-2-carboxylic acid or its derivatives under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced oxadiazole derivatives.

    Substitution products: Various substituted aromatic derivatives.

Scientific Research Applications

N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism by which N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole and thiophene rings may play a role in binding to these targets, while the carboxamide group could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Comparisons

Compound Name Heterocycle Substituent(s) Molecular Weight Bioactivity Reference
Target Compound 1,3,4-Oxadiazole 2,4-Dimethylanilino ~433.5* Not reported
N-[[5-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide 1,3,4-Oxadiazole 2,4-Dimethoxyanilino 434.485 Not reported
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives (e.g., 6f, 6o) 1,3,4-Oxadiazole 4-Chlorophenyl + N-alkyl/aryl ~350–450 Antimicrobial
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl + N-phenyl ~450–500 Antimicrobial
N-(5-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide 1,3,4-Thiadiazole Cyclopentylamino ~423.5* Not reported
Nitrothiophene carboxamides (e.g., Compound 24) Thiazole 3,5-Difluorophenyl + nitro ~350–400 Antibacterial

*Calculated based on molecular formula.

Key Structural Differences and Implications

Halogenated derivatives (e.g., 4-chlorophenyl in ) introduce electron-withdrawing effects, which can modulate reactivity and binding to targets like microbial enzymes .

Heterocycle Core Variations: 1,3,4-Oxadiazole vs. Thiazole-based nitro derivatives (–4) exhibit narrow-spectrum antibacterial activity due to the nitro group’s electron-deficient nature, a feature absent in the target compound .

Biological Activity Trends :

  • Antimicrobial activity is prominent in oxadiazole derivatives with bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl in ), likely due to enhanced hydrophobic interactions with microbial membranes .
  • Toxicity profiles vary: N-substituted oxadiazoles in showed low hemolytic activity except for derivatives with electron-deficient substituents (e.g., 6g, 6j), suggesting that the target compound’s 2,4-dimethyl group may balance efficacy and safety .

Research Findings and Mechanistic Insights

  • Anticancer Prospects : Thiadiazole derivatives with trimethoxyphenyl groups () demonstrated moderate anticancer activity (e.g., 55–66% inhibition at 5 µM), suggesting that the target’s oxadiazole-thiophene scaffold could be optimized for oncology applications .
  • Synthetic Flexibility : The sulfanyl acetamide linker in the target compound allows for modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C20H19F N4O3S
Molecular Weight 414.46 g/mol
LogP 2.9087
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 2
Polar Surface Area 76.866 Ų

Biological Activities

The biological activity of this compound is primarily attributed to its oxadiazole and thiophene moieties, which are known for their diverse pharmacological properties.

Anticancer Activity

Research indicates that oxadiazole derivatives possess significant anticancer properties. A study highlighted the efficacy of compounds containing oxadiazole rings in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound showed promising results against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A review of oxadiazole derivatives indicated their effectiveness against bacterial strains such as Mycobacterium tuberculosis. Compounds with similar scaffolds demonstrated minimal inhibitory concentrations (MIC) in the range of 0.045 µg/mL against resistant strains . This positions this compound as a candidate for further investigation in antimicrobial drug development.

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes and pathways critical for cell survival and proliferation. For example, some oxadiazole derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Villemagne et al. (2020) : Developed new oxadiazole compounds that act as EthR inhibitors with an EC of 0.072 μM and excellent pharmacokinetic profiles .
  • Parikh et al. (2020) : Reported on substituted 1,2,4-oxadiazoles exhibiting potent anti-tuberculosis activity with MIC values as low as 0.25 µg/mL against Mycobacterium tuberculosis strains.
  • Upare et al. (2019) : Investigated styryl oxadiazoles and found notable anti-tubercular activity with some compounds showing IC values as low as 0.045 µg/mL.

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